tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1803610-77-6
VCID: VC2599470
InChI: InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate

CAS No.: 1803610-77-6

Cat. No.: VC2599470

Molecular Formula: C13H26N2O4

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate - 1803610-77-6

Specification

CAS No. 1803610-77-6
Molecular Formula C13H26N2O4
Molecular Weight 274.36 g/mol
IUPAC Name tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate
Standard InChI InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16)
Standard InChI Key WRJMUGGWRCHVFD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN

Introduction

Physical and Chemical Properties

Structural Characteristics

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate contains several key functional groups, including a tert-butyloxycarbonyl (Boc) protected amine, an oxane (tetrahydropyran) ring, and a primary aminoethoxy side chain. The structural characteristics of this compound can be described through various chemical notations:

IdentifierValue
IUPAC Nametert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate
Molecular FormulaC₁₃H₂₆N₂O₄
Molecular Weight274.36 g/mol
SMILESCC(C)(C)OC(=O)NCC1(CCOCC1)OCCN
InChIInChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16)
InChIKeyWRJMUGGWRCHVFD-UHFFFAOYSA-N

The molecule features a central oxane ring with a substituted methyl group bearing the tert-butyloxycarbonyl-protected amine, and a 2-aminoethoxy group attached to the carbon at position 4 of the oxane ring. This structural arrangement contributes to its chemical reactivity and potential biological interactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate:

PropertyValue
Physical StateNot specified in available data
Melting PointNot available (N/A)
Boiling PointNot available (N/A)
DensityNot available (N/A)
Flash PointNot available (N/A)
SolubilityNot specifically documented, but likely soluble in common organic solvents based on structure

The compound contains multiple reactive sites that can participate in various chemical transformations:

  • The tert-butyloxycarbonyl (Boc) group can be cleaved under acidic conditions to reveal a secondary amine.

  • The primary amine on the aminoethoxy side chain can participate in nucleophilic reactions.

  • The oxane ring provides a rigid scaffold that influences the three-dimensional arrangement of the functional groups.

Related Compounds and Derivatives

Hydrochloride Salt

The hydrochloride salt of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate (CAS: 2408973-03-3) is a significant derivative with a molecular formula of C₁₃H₂₇ClN₂O₄ and a molecular weight of 310.82 g/mol . This salt form is formed by protonation of the primary amine on the aminoethoxy side chain.

The hydrochloride salt offers several advantages compared to the free base:

  • Enhanced aqueous solubility

  • Improved stability for storage and handling

  • More consistent physical properties

  • Potentially different pharmacokinetic profile if used in biological studies

Structural Analogs

Several structural analogs of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate exist, including:

  • tert-butyl N-{[4-(aminomethyl)oxan-2-yl]methyl}carbamate: A related compound with a different substitution pattern on the oxane ring .

  • tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate (CAS: 2152290-49-6): Another structural analog with a hydroxymethyl group at position 3 of the oxane ring instead of an aminoethoxy group at position 4.

These structural analogs may share similar chemical properties but potentially exhibit different biological activities due to the variations in their spatial arrangement and functional groups.

Analytical Methods and Characterization

The characterization of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate can be accomplished through various analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the structural arrangement of the compound. Key signals would include:

  • tert-butyl group protons (typically around 1.4-1.5 ppm)

  • Oxane ring protons

  • Methylene protons adjacent to the amine groups

  • Carbamate carbonyl carbon (typically around 155-160 ppm in ¹³C NMR)

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 274.36, corresponding to the molecular formula C₁₃H₂₆N₂O₄ .

Chromatographic Methods

High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with suitable detection methods can be employed for purity determination and quantitative analysis of tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate in various matrices.

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